molecular formula C10H15N3O B13104848 N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine

N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine

Cat. No.: B13104848
M. Wt: 193.25 g/mol
InChI Key: ZLRDDFAMXVPXAU-UHFFFAOYSA-N
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Description

N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentanamine core with a pyrimidin-4-yloxy substituent, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine typically involves the reaction of cyclopentanamine with a pyrimidin-4-yloxy derivative under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine, followed by the addition of the pyrimidin-4-yloxy derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrimidin-4-yloxy group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanone, while reduction could produce N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanol.

Scientific Research Applications

N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine involves its interaction with specific molecular targets. The pyrimidin-4-yloxy group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Known for its use in leukemia treatment.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Studied for its anti-angiogenic and DNA cleavage properties.

Uniqueness

N-Methyl-3-(pyrimidin-4-yloxy)cyclopentanamine stands out due to its unique cyclopentanamine core, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-methyl-3-pyrimidin-4-yloxycyclopentan-1-amine

InChI

InChI=1S/C10H15N3O/c1-11-8-2-3-9(6-8)14-10-4-5-12-7-13-10/h4-5,7-9,11H,2-3,6H2,1H3

InChI Key

ZLRDDFAMXVPXAU-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(C1)OC2=NC=NC=C2

Origin of Product

United States

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